molecular formula C26H28N6O B10930395 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10930395
M. Wt: 440.5 g/mol
InChI Key: ZCOHZTWDWWTCBL-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines a pyrazolopyridine core with a quinoline-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and dimethyl groups. The final step involves the coupling of the pyrazolopyridine intermediate with the quinoline-substituted piperazine under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolopyridine or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone include:

  • (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-chloroquinolin-2-yl)piperazin-1-yl]methanone
  • (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-fluoroquinolin-2-yl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H28N6O/c1-16-14-23(27-21-7-5-4-6-19(16)21)31-10-12-32(13-11-31)26(33)20-15-22(18-8-9-18)28-25-24(20)17(2)29-30(25)3/h4-7,14-15,18H,8-13H2,1-3H3

InChI Key

ZCOHZTWDWWTCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=NC5=C4C(=NN5C)C)C6CC6

Origin of Product

United States

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